molecular formula C12H8F3NO2S B1502582 Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate CAS No. 1018975-69-3

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Cat. No.: B1502582
CAS No.: 1018975-69-3
M. Wt: 287.26 g/mol
InChI Key: GYFAAZMGGUQWKI-UHFFFAOYSA-N
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Description

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate typically involves the following steps:

  • Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles, with α-haloketones or α-haloesters.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form thiazol-5-one derivatives.

  • Reduction: Reduction reactions can lead to the formation of thiazol-5-ylmethanol derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Thiazol-5-one Derivatives: Resulting from oxidation reactions.

  • Thiazol-5-ylmethanol Derivatives: Resulting from reduction reactions.

  • Substituted Thiazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

Medicine: This compound may be explored for its pharmacological properties, including its potential use as an anti-inflammatory or antimicrobial agent.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.

  • Receptor Binding: Binds to receptors involved in signaling pathways.

Comparison with Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the thiazole ring.

  • Thiazole-5-carboxylic Acid: Similar core structure but without the trifluoromethyl group.

Uniqueness: Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which together confer distinct chemical and biological properties.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in multiple fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-16-10(19-9)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFAAZMGGUQWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677306
Record name Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018975-69-3
Record name Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized as described in Example 310D using methyl 2-bromo-1,3-thiazole-5-carboxylate and [3-(trifluoromethyl)phenyl]boronic acid: 1H NMR (400 MHz, CDCl3) δ 8.47 (s, 1H), 8.28 (s, 1H), 8.16 (d, J=7.8 Hz, 1H), 7.75 (d, J=7.8 Hz, 1H), 7.62 (t, J=7.8 Hz, 1H), 3.96 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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